molecular formula C7H4Cl2OS B2703264 S-(4-chlorophenyl) chloromethanethioate CAS No. 13606-10-5

S-(4-chlorophenyl) chloromethanethioate

Cat. No.: B2703264
CAS No.: 13606-10-5
M. Wt: 207.07
InChI Key: LCPSYCACCNXGDA-UHFFFAOYSA-N
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Description

S-(4-chlorophenyl) chloromethanethioate: is an organic compound characterized by the presence of a chlorophenyl group and a thioate functional group. This compound is of interest due to its potential biological activity and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-chlorophenyl) chloromethanethioate typically involves the reaction of 4-chlorothiophenol with chloromethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: S-(4-chlorophenyl) chloromethanethioate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The thioate group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding thiols or other reduced forms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted phenyl derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include thiols or other reduced forms of the compound.

Scientific Research Applications

Chemistry: S-(4-chlorophenyl) chloromethanethioate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities.

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It is studied for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its role as an intermediate in the synthesis of complex molecules makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of S-(4-chlorophenyl) chloromethanethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

  • S-(4-chlorophenyl) methanethioate
  • S-(4-chlorophenyl) ethanethioate
  • S-(4-chlorophenyl) propanethioate

Comparison: S-(4-chlorophenyl) chloromethanethioate is unique due to the presence of both a chlorophenyl group and a thioate functional group. This combination imparts distinct reactivity and potential biological activity compared to similar compounds. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions.

Properties

IUPAC Name

S-(4-chlorophenyl) chloromethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2OS/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPSYCACCNXGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13606-10-5
Record name S-(4-CHLOROPHENYL) CHLOROTHIOLFORMATE
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